4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid, commonly referred to by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of 300.42 g/mol. It is classified under various categories, including aromatic heterocycles, amines, and sulfonic acids. The compound plays a significant role in various scientific applications, particularly in medicinal chemistry and biochemical research.
The synthesis of 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid generally involves several key steps:
The detailed reaction pathway may involve nucleophilic substitution or coupling reactions, depending on the desired derivatives of the initial compounds used.
The molecular structure of 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid can be represented as follows:
The structural representation can be visualized using SMILES notation: CCCCN(CCCCS(O)(=O)=O)C1=CC=C(N)C=C1, indicating the connectivity of atoms within the molecule.
4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid can participate in several chemical reactions:
Technical details regarding these reactions often depend on the specific conditions used (temperature, solvent, etc.) and the nature of the reactants involved.
The mechanism of action for 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid is primarily influenced by its ability to interact with biological targets:
Data regarding the specific mechanisms often require empirical studies to elucidate interactions at the molecular level.
The physical and chemical properties of 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid include:
These properties are essential for understanding how the compound behaves under various conditions and its potential applications.
4-((4-Aminophenyl)ethylamino)butane-1-sulphonic acid has several scientific uses:
The synthesis of 4-((4-aminophenyl)ethylamino)butane-1-sulphonic acid hinges on strategic functionalization of the butane sulfonic acid backbone. A pivotal advancement involves leveraging sultone intermediates, particularly 1,4-butane sultone (1633-83-6), as a sulfonation precursor. This compound’s strained δ-sultone ring enables nucleophilic opening by amines, allowing direct installation of the ethylamino-aryl moiety. One optimized route employs regioselective ring opening under anhydrous conditions, where 1,4-butane sultone reacts with N(4-aminophenyl)ethylamine. This method achieves yields exceeding 80% when conducted in aprotic solvents like DMF at 80–90°C for 8–12 hours [4] [9].
Alternative pathways utilize stepwise alkylation-sulfonation. For instance, 1,4-dibromobutane undergoes selective amination with p-phenylenediamine derivatives, followed by sulfonation with sodium sulfite. Key to minimizing di-sulfonation byproducts is precise stoichiometry control (sulfite:alkyl halide ≤ 1.1:1) and phase-transfer catalysis [3]. Recent innovations include microwave-assisted sulfonation, reducing reaction times from 24 hours to <30 minutes while maintaining yields at 75–78% [4].
Table 1: Comparison of Key Synthetic Pathways
| Method | Reaction Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Sultone ring opening | DMF, 90°C, 10 h | 80–85 | Single step, high regioselectivity |
| Stepwise alkylation | Na₂SO₃, PTC, H₂O, reflux | 70–75 | Avoids anhydrous conditions |
| Microwave sulfonation | Na₂SO₃, H₂O, 150°C, 0.5 h | 75–78 | Rapid reaction kinetics |
Efficient N-arylation remains critical for linking the 4-aminophenyl group to the ethylamino bridge. Palladium-catalyzed coupling systems using Pd(OAc)₂/XPhos (2–5 mol%) enable Buchwald-Hartwig amination between 4-bromoaniline and N-ethylethylenediamine. This method achieves >90% conversion in toluene at 100°C within 6 hours, though catalyst cost remains a limitation [1].
For industrial-scale applications, copper(I) catalysis offers a cost-effective alternative. CuI/1,10-phenanthroline (10 mol%) in DMSO at 120°C facilitates C–N coupling with 70–75% yield. Crucially, adding in situ reductants like ascorbic acid suppresses Cu(II) formation, enhancing catalyst turnover [7]. Recent work explores Brønsted acid organocatalysts (e.g., p-toluenesulfonic acid) to activate carbonyl intermediates during reductive amination steps, accelerating imine formation while suppressing enolization side products [9].
Solvent polarity profoundly influences selectivity during sequential alkylation-amination. Aprotic polar solvents (DMF, DMSO) favor mono-alkylation at the primary amine site of p-phenylenediamine due to enhanced nucleophilicity of the unprotonated amine. In contrast, protic solvents (water, ethanol) promote over-alkylation or polymerization due to poor solubility of intermediates [3].
Water-mediated reactions exhibit unique selectivity when using phase-transfer catalysts (PTCs). Tetrabutylammonium bromide (TBAB) facilitates sulfite anion transfer into organic phases, enabling sulfonation of halogenated precursors at 60°C with 85% selectivity for the terminal position. Additionally, pH control (pH 8–9 via NaHCO₃ buffer) prevents di-sulfonation by electrostatically repelling excess sulfite ions from the anionic mono-sulfonated intermediate [3] [8].
Green synthesis focuses on atom economy and waste minimization. Sultone-based routes inherently reduce byproducts: ring opening produces no stoichiometric salts, unlike alkyl halide sulfonation. Solvent-free synthesis of 1,4-butane sultone from bis-4-chlorobutyl ether and sodium sulfite exemplifies this, yielding 72–80% with water as the sole byproduct [3] [4].
Ion-exchange resin recycling minimizes acid waste. After sulfonation, residual H₂SO₄ is removed via Amberlite IR-120 resin, which can be regenerated with HCl instead of neutralization with base. This avoids Na₂SO₄ generation (≥0.5 kg/kg product) [3]. Microwave-assisted reactions further enhance sustainability, reducing energy use by 60% versus conventional heating [4]. Catalyst reuse is also critical; immobilized variants of Pd and Cu catalysts maintain efficiency over 5 cycles with <5% yield drop when using magnetically recoverable supports [9].
Table 2: Byproduct Reduction Strategies
| Green Strategy | Technical Approach | Byproduct Reduction |
|---|---|---|
| Sultone ring opening | Anhydrous DMF, amine excess ≤5% | No inorganic salts |
| Ion-exchange purification | Amberlite IR-120 for H⁺ removal | Eliminates sulfate salts |
| Solvent-free catalysis | 4-(Succinimido)-1-butane sulfonic acid catalyst | Avoids solvent waste |
| Microwave acceleration | 300 W, 150°C, sealed vessels | 60% lower energy input |
Table 3: Key Properties of 4-((4-Aminophenyl)ethylamino)butane-1-sulphonic Acid
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 84434-67-3 | [2] |
| Molecular Formula | C₁₂H₂₀N₂O₃S | [2] |
| Molecular Weight | 272.36 g/mol | [2] |
| Density | 1.245 g/cm³ | [2] |
| Refractive Index | 1.573 | [2] |
| Water Solubility | >50 g/L (20°C) | [4] |
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: